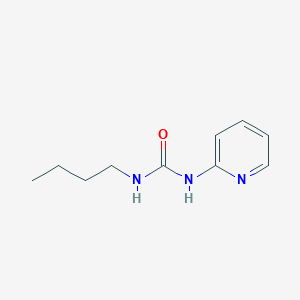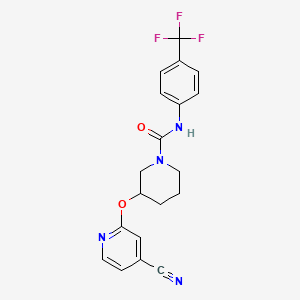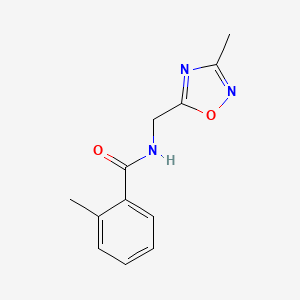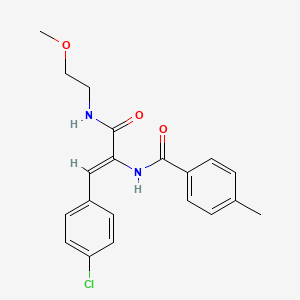![molecular formula C11H9BrFN5 B3000292 (3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide CAS No. 1436259-40-3](/img/structure/B3000292.png)
(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiemetic and Antidepressant Potential : Harrison et al. (2001) described the development of a neurokinin-1 receptor antagonist with potential applications in treating emesis (nausea and vomiting) and depression. The compound, a triazole derivative similar in structure to the query compound, showed high efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Cytotoxic Properties for Cancer Treatment : Gündoğdu et al. (2017) synthesized novel compounds including 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, which were designed as cytotoxic agents. These compounds showed potential for use in cancer treatment (Gündoğdu et al., 2017).
Antimicrobial Properties : Rezki et al. (2017) explored the synthesis of 1,2,3-triazoles containing fluorinated triazole and lipophilic side chains. These compounds demonstrated promising antimicrobial activity against a range of bacteria and fungi (Rezki et al., 2017).
Antitumor Activity : Bhat et al. (2009) investigated a series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines for their antitumor activity. Some of these compounds exhibited moderate to excellent growth inhibition against various cancer cell lines (Bhat et al., 2009).
Antioxidant and Anticancer Activities : Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with various moieties, including triazoles. These derivatives showed significant antioxidant and anticancer activities (Tumosienė et al., 2020).
Antibacterial Activity : Tumosienė et al. (2012) focused on synthesizing azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide. These compounds displayed good antibacterial activity against specific bacterial strains (Tumosienė et al., 2012).
Cytotoxic Agents for Cancer Treatment : Liu et al. (2017) synthesized novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potential cytotoxic agents for cancer treatment. Some analogues showed superior cytotoxic activity compared to standard drugs (Liu et al., 2017).
Synthesis of Novel Copolymers : Kharas et al. (2015) reported the synthesis of novel trisubstituted ethylenes, including ring-substituted 2-cyano-3-phenyl-2-propenamides, for the preparation of copolymers with styrene. These materials could have applications in various industrial processes (Kharas et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown a variety of biological activities , suggesting that this compound may also exert diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound 2-(3-bromo-4-fluorophenyl)morpholine is stored at room temperature , suggesting that similar storage conditions might be suitable for (3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide.
properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN5/c12-10-5-9(1-2-11(10)13)17(6-14)3-4-18-8-15-7-16-18/h1-2,5,7-8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYHQOXFWDSLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCN2C=NC=N2)C#N)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3000210.png)
![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)
![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3000215.png)
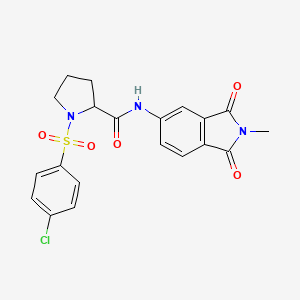
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3000220.png)
